3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid
Beschreibung
3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C14H11NO6S. It is characterized by the presence of a carboxyphenyl group, an amino group, and a sulfonyl group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Eigenschaften
Molekularformel |
C14H11NO6S |
|---|---|
Molekulargewicht |
321.31g/mol |
IUPAC-Name |
3-[(3-carboxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H11NO6S/c16-13(17)9-3-1-5-11(7-9)15-22(20,21)12-6-2-4-10(8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
CPBIBBQSGVWFAU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino group is sulfonated using a sulfonyl chloride reagent under basic conditions to form the sulfonamide.
Carboxylation: Finally, the carboxylation of the aromatic ring is achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The carboxyphenyl group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid can be compared with other similar compounds, such as:
3-{[(4-Carboxyphenyl)amino]sulfonyl}benzoic acid: Similar structure but with the carboxy group in a different position, leading to different chemical and biological properties.
3-{[(3-Carboxyphenyl)amino]sulfonyl}benzamide: Contains an amide group instead of a carboxylic acid group, affecting its reactivity and applications.
3-{[(3-Carboxyphenyl)amino]sulfonyl}phenol: Contains a phenol group, which can undergo different types of reactions compared to the carboxylic acid group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
